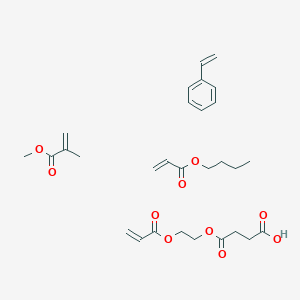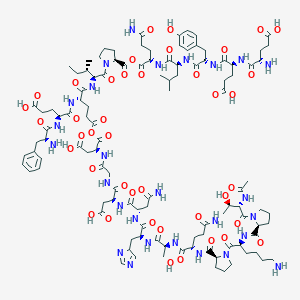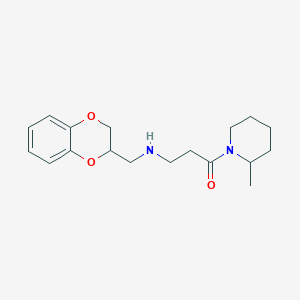
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone, commonly known as PMK-BMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cathinones, which are psychoactive substances that have stimulant properties.
Scientific Research Applications
PMK-BMDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, PMK-BMDP has shown promising results in preclinical studies as a potential treatment for Parkinson's disease.
Mechanism Of Action
PMK-BMDP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy.
Biochemical And Physiological Effects
PMK-BMDP has been shown to have various biochemical and physiological effects on the body. Studies have shown that PMK-BMDP increases heart rate, blood pressure, and body temperature. Additionally, PMK-BMDP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Advantages And Limitations For Lab Experiments
PMK-BMDP has several advantages for lab experiments, including its high potency and selectivity. Additionally, PMK-BMDP has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, PMK-BMDP has several limitations, including its potential for abuse and toxicity.
Future Directions
There are several future directions for research on PMK-BMDP. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, researchers are investigating the potential use of PMK-BMDP as a neuroprotective agent for Parkinson's disease. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
In conclusion, PMK-BMDP is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
Synthesis Methods
PMK-BMDP can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing PMK-BMDP is the Mannich reaction, which involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with formaldehyde and 2-methylpiperidine. The resulting product is then treated with hydrochloric acid to obtain PMK-BMDP.
properties
CAS RN |
102071-87-4 |
|---|---|
Product Name |
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone |
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3 |
InChI Key |
ZHNLBPRYSWJOSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Canonical SMILES |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
synonyms |
3-(7,10-dioxabicyclo[4.4.0]deca-1,3,5-trien-9-ylmethylamino)-1-(2-meth yl-1-piperidyl)propan-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



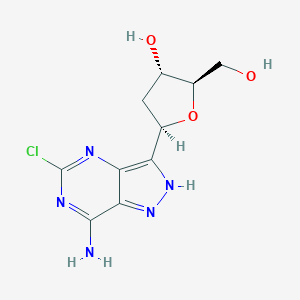
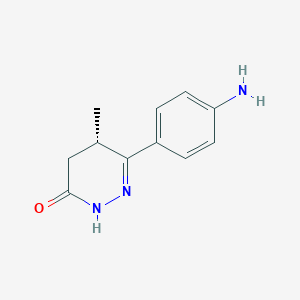
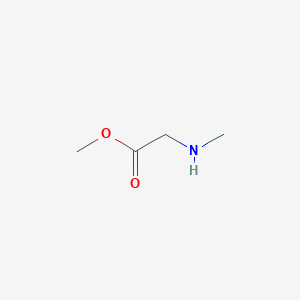
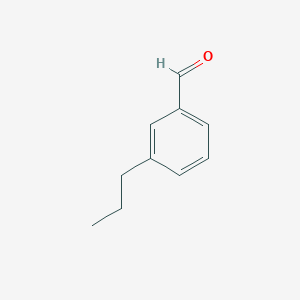
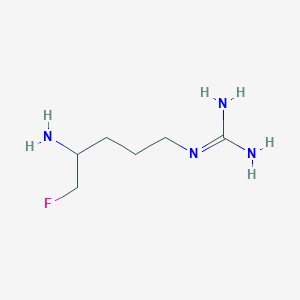
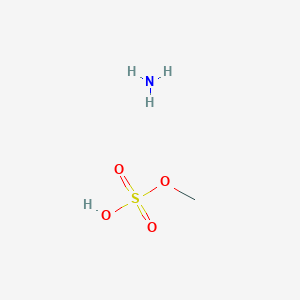
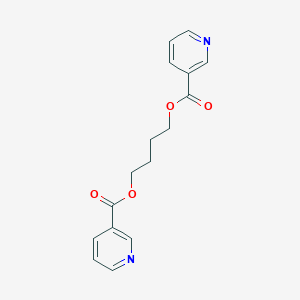
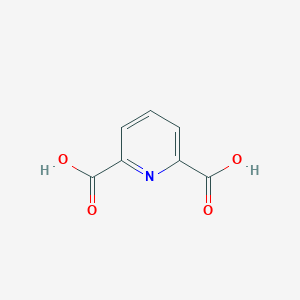
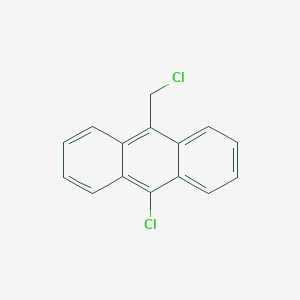

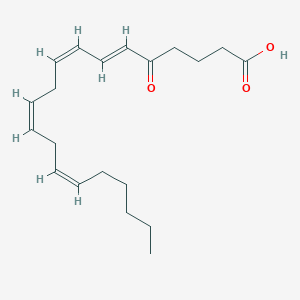
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
